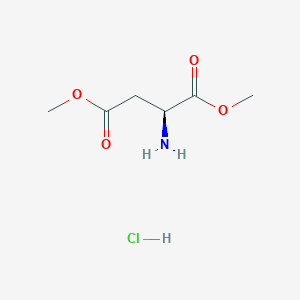

L-Aspartic acid dimethyl ester hydrochloride

概要

説明

L-Aspartic acid dimethyl ester hydrochloride is a chemical compound with the molecular formula C6H12ClNO4 and a molecular weight of 197.62 g/mol This compound is a white to off-white crystalline powder that is soluble in water and methanol . It is primarily used in scientific research and has applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

L-Aspartic acid dimethyl ester hydrochloride can be synthesized through the esterification of L-aspartic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing L-aspartic acid with methanol and hydrochloric acid, followed by purification through recrystallization . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of dimethyl L-aspartate hydrochloride involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the esterification reaction, followed by purification steps such as filtration, crystallization, and drying to obtain the final product .

化学反応の分析

Types of Reactions

L-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used .

科学的研究の応用

L-Aspartic acid dimethyl ester hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in studies related to enzyme activity and protein interactions.

Medicine: It is utilized in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

Industry: This compound is used in the production of biodegradable polymers and nanocarriers for drug delivery

作用機序

The mechanism of action of dimethyl L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in peptide synthesis and can modulate enzyme activity by binding to active sites. The compound’s ester groups can undergo hydrolysis, releasing L-aspartic acid, which participates in various metabolic pathways .

類似化合物との比較

Similar Compounds

- L-glutamic acid dimethyl ester hydrochloride

- L-aspartic acid diethyl ester hydrochloride

- Dimethyl aminomalonate hydrochloride

Uniqueness

L-Aspartic acid dimethyl ester hydrochloride is unique due to its specific ester groups, which make it a versatile intermediate in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance compared to similar compounds .

生物活性

L-Aspartic acid dimethyl ester hydrochloride (CAS: 32213-95-9) is an amino acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₆H₁₂ClNO₄

- Molecular Weight : 197.615 g/mol

- Synonyms : Dimethyl L-aspartate hydrochloride, L-Asp(OMe)OMe·HCl

- PubChem CID : 2734892

The compound is typically presented as a white crystalline powder and is soluble in water, making it suitable for various biological assays.

Biological Activity

This compound exhibits several biological activities, primarily related to its role in metabolic processes and potential therapeutic effects. Key areas of interest include:

- Neurotransmission : As a derivative of aspartic acid, it plays a role in neurotransmission, particularly in excitatory signaling pathways involving NMDA receptors. This suggests potential applications in treating neurological disorders.

- Metabolic Modulation : Research indicates that it may influence metabolic pathways, particularly those involving amino acid metabolism and energy production.

- Anti-inflammatory Effects : Some studies have suggested that L-aspartic acid derivatives can modulate inflammatory responses, indicating potential use in inflammatory diseases.

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound in models of oxidative stress. The results indicated a significant reduction in neuronal damage markers, suggesting its potential as a neuroprotective agent . -

Synthesis and Characterization :

The synthesis of this compound was explored through various esterification processes. These studies highlighted the efficiency of different catalysts and conditions in achieving high yields and purity . -

Therapeutic Applications :

A recent investigation into the compound's role as a prodrug demonstrated its effectiveness in enhancing drug delivery systems for treating colitis in animal models. The study reported improved therapeutic outcomes when combined with other agents .

Data Table: Biological Activities

特性

IUPAC Name |

dimethyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLXWGDXZOYUKB-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32213-95-9 | |

| Record name | L-Aspartic acid, 1,4-dimethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32213-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl L-aspartate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of L-Aspartic acid dimethyl ester hydrochloride in peptide synthesis?

A1: this compound serves as a protected form of L-aspartic acid, a naturally occurring amino acid, in peptide synthesis []. The hydrochloride salt form enhances its solubility and stability. The methyl ester groups protect the carboxylic acid functionalities, allowing for controlled and selective peptide bond formation during synthesis.

Q2: How can this compound be used to synthesize more complex molecules?

A2: The research demonstrates using this compound to create a tripeptide by reacting it with two equivalents of itself []. This tripeptide then serves as a scaffold for further modifications, showcasing the potential of this compound as a building block for more complex structures. For example, reacting the tripeptide with salicylaldehyde leads to the formation of an imine, highlighting its versatility in generating diverse chemical entities.

Q3: Are there alternative synthesis methods for this compound?

A3: Yes, one study focuses on optimizing the synthesis of this compound []. This research investigates factors influencing the yield, including reaction time, temperature, and molar ratios of starting materials. This optimized synthesis procedure provides a more efficient and controlled method for obtaining this compound, which is crucial for its applications in peptide synthesis and other chemical transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。